molecular formula C11H15NO2 B3236664 (R)-3-(3-Methoxyphenoxy)pyrrolidine CAS No. 1373232-28-0

(R)-3-(3-Methoxyphenoxy)pyrrolidine

Cat. No.: B3236664
CAS No.: 1373232-28-0
M. Wt: 193.24 g/mol
InChI Key: XEJBWNVKUCYHJV-LLVKDONJSA-N
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Description

®-3-(3-Methoxyphenoxy)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3-Methoxyphenoxy)pyrrolidine typically involves the reaction of ®-pyrrolidine with 3-methoxyphenol under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-3-(3-Methoxyphenoxy)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: ®-3-(3-Methoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrrolidine ring.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can lead to deoxygenated derivatives .

Scientific Research Applications

®-3-(3-Methoxyphenoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-3-(3-Methoxyphenoxy)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    (S)-3-(3-Methoxyphenoxy)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    3-(3-Methoxyphenoxy)pyrrolidine: The racemic mixture containing both enantiomers.

    3-(3-Hydroxyphenoxy)pyrrolidine: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness: ®-3-(3-Methoxyphenoxy)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture .

Properties

IUPAC Name

(3R)-3-(3-methoxyphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBWNVKUCYHJV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)O[C@@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270722
Record name Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-28-0
Record name Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-(3-methoxyphenoxy)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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